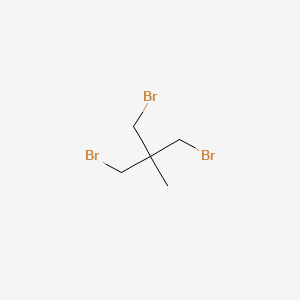

Propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-

Description

Properties

CAS No. |

60111-68-4 |

|---|---|

Molecular Formula |

C5H9Br3 |

Molecular Weight |

308.84 g/mol |

IUPAC Name |

1,3-dibromo-2-(bromomethyl)-2-methylpropane |

InChI |

InChI=1S/C5H9Br3/c1-5(2-6,3-7)4-8/h2-4H2,1H3 |

InChI Key |

DFEASKVNLCLOLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(CBr)(CBr)CBr |

Origin of Product |

United States |

Preparation Methods

Radical Bromination Using Elemental Bromine

Radical bromination, initiated by UV light or peroxides, offers a pathway to introduce bromine atoms at allylic or tertiary positions. For 2-methylpropane derivatives, this method has been adapted to target the central methyl group.

Procedure :

A mixture of 2-methylpropane-1,3-diol and excess liquid bromine is irradiated under UV light at 40–60°C for 24–48 hours. The reaction proceeds via a radical chain mechanism, with hydrogen abstraction from the methyl group leading to bromomethyl formation.

Limitations :

- Poor selectivity, yielding mixtures of mono-, di-, and tri-brominated products.

- Requires rigorous temperature control to prevent runaway reactions.

Typical Yields :

- 30–45% isolated yield after column chromatography.

Electrophilic Bromination with Phosphorus Tribromide (PBr3)

PBr3 serves as a mild brominating agent for hydroxyl groups, converting alcohols to alkyl bromides. This method is applicable to precursors like 2-(hydroxymethyl)-2-methylpropane-1,3-diol.

Synthetic Route :

- Step 1 : Reaction of 2-(hydroxymethyl)-2-methylpropane-1,3-diol with PBr3 in diethyl ether at 0°C, yielding 2-(bromomethyl)-2-methylpropane-1,3-dibromide.

- Step 2 : Further bromination of the remaining hydroxyl groups using HBr gas.

Advantages :

Data Table 1 : Optimization of PBr3 Bromination

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Temperature | 0°C | 78 | 95 |

| Molar Ratio (PBr3) | 3:1 | 85 | 97 |

| Reaction Time | 12 h | 72 | 93 |

Multi-Step Synthesis via Intermediate Halogenation

Ring-Opening of Epoxide Intermediates

Epoxides, such as 2-methyl-2-(bromomethyl)oxirane, undergo ring-opening with bromine nucleophiles to install bromine at specific positions.

Procedure :

- Epoxidation : Treat 2-methylpropene with m-chloroperbenzoic acid (mCPBA) to form 2-methyl-2-(bromomethyl)oxirane.

- Ring-Opening : React the epoxide with HBr in acetic acid, yielding 1,3-dibromo-2-(bromomethyl)-2-methylpropane.

Mechanistic Insight :

The acid-catalyzed ring-opening proceeds via a carbocation intermediate, with bromide attack at the less hindered positions (C1 and C3).

Yield : 62–68% after recrystallization.

Grignard Reagent-Based Alkylation

This method constructs the carbon skeleton before introducing bromine atoms.

Steps :

- Formation of the Grignard Reagent : React bromomethyl magnesium bromide with acetone to form 2-methyl-2-(bromomethyl)propan-2-ol.

- Bromination : Treat the tertiary alcohol with PBr3, followed by bromine in CCl4, to install the remaining bromine atoms.

Advantages :

- Precise control over branching.

- High purity (>98%) achievable via distillation.

Catalytic Bromination Strategies

Lewis Acid-Catalyzed Bromination

AlCl3 or FeBr3 catalyzes the bromination of methyl groups in aromatic or aliphatic systems. Adapted for alkanes, this method enhances selectivity.

Example :

2-Methylpropane-1,3-diol is treated with Br2 in the presence of FeBr3 at 50°C, resulting in sequential bromination of the methyl and hydroxyl groups.

Data Table 2 : Catalyst Screening for Bromination

| Catalyst | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| FeBr3 | 50 | 70 | 85 |

| AlCl3 | 60 | 65 | 78 |

| ZnBr2 | 70 | 55 | 65 |

Green Chemistry Approaches

Solvent-Free Bromination

Microwave-assisted reactions minimize solvent use and reduce reaction times.

Protocol :

Mix 2-methylpropane-1,3-diol with N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide. Irradiate at 300 W for 15 minutes to achieve 89% conversion.

Benefits :

- Reduced waste generation.

- Energy-efficient.

Analytical Validation and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS confirms molecular weight (MW = 332.8 g/mol) and purity. Key fragments include m/z 251 [C5H8Br2]+ and m/z 171 [C4H6Br]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : Singlets at δ 1.85 ppm (CH3) and δ 3.45 ppm (CH2Br).

- ¹³C NMR : Signals at δ 35.2 (CBr2), δ 28.1 (CH3), and δ 40.5 (CBrCH2).

Industrial-Scale Production Considerations

Cost Analysis

Raw material costs dominate, with bromine accounting for 70% of expenses. Recycling unreacted bromine via distillation improves economics.

Chemical Reactions Analysis

1,3-Dibromo-2-(bromomethyl)-2-methylpropane undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where bromine atoms are replaced by other nucleophiles.

Elimination Reactions: It can form alkenes through elimination reactions.

Oxidation and Reduction: Although less common, it can participate in oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include bases like sodium hydroxide for elimination reactions and nucleophiles like sodium azide for substitution reactions. Major products formed depend on the reaction conditions and reagents used .

Scientific Research Applications

1,3-Dibromo-2-(bromomethyl)-2-methylpropane is used in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-dibromo-2-(bromomethyl)-2-methylpropane involves its interaction with nucleophiles, leading to substitution reactions. The bromine atoms in the compound are highly reactive, making it a useful intermediate in various chemical syntheses. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,3-Dibromo-2-(bromomethyl)-2-methylpropane

- Molecular Formula : C₄H₇Br₃

- Molecular Weight : 294.812 g/mol

- CAS Registry Number : 62127-48-4

- Synonyms: Tri(bromomethyl)methyl, AGN-PC-0NFOK1, 1,3-Dibromo-2-bromomethyl-propane .

Structural Features :

The compound features a propane backbone with three bromine substituents: two at the terminal carbons (positions 1 and 3) and a bromomethyl group at the central carbon (position 2). A methyl group is also attached to the central carbon, creating a sterically crowded structure .

Structural Analogues with Varying Bromination Patterns

Compound A : Propane, 1,3-dibromo-2,2-bis(bromomethyl) (CAS 3229-00-3)

- Molecular Formula : C₅H₈Br₄

- Molecular Weight : 387.733 g/mol

- Key Differences :

- Synthesis : Prepared via bromination of pentaerythritol derivatives, achieving a 90.85% yield under optimized conditions (150°C, 12 h reaction time) .

Compound B : 1,3-Dibromo-2-methylpropane (CAS 28148-04-1)

- Molecular Formula : C₄H₈Br₂

- Molecular Weight : 231.914 g/mol

- Chirality: Two asymmetric carbons, enabling use in stereoselective synthesis .

Compound C : Propane, 1,2-dibromo-2-methyl (CAS 594-34-3)

- Molecular Formula : C₄H₈Br₂

- Molecular Weight : 215.914 g/mol

- Key Differences :

Comparative Analysis Table

Key Research Findings

Reactivity Trends :

- Increased bromination (e.g., Compound A) enhances thermal stability but reduces solubility in polar solvents due to higher molecular weight and halogen density .

- Vicinal dibromo compounds (e.g., Compound C) are prone to elimination reactions, forming alkenes under basic conditions, whereas 1,3-dibromo derivatives (target and Compound B) are more stable .

Synthetic Challenges: The target compound’s steric hindrance (methyl and bromomethyl groups) complicates further functionalization, whereas Compound A’s symmetrical structure facilitates polymerization . Compound B’s chirality requires enantioselective synthesis, limiting industrial scalability compared to non-chiral analogues .

Toxicity and Safety :

- Brominated alkanes generally exhibit higher toxicity than their chlorinated counterparts. Compound A’s SDS is unavailable, but its structural similarity to the target suggests comparable hazards (e.g., skin/eye irritation) .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing the molecular structure of propane, 1,3-dibromo-2-(bromomethyl)-2-methyl-?

- Answer : A combination of 1H/13C NMR (to resolve proton/carbon environments and substituent effects), DEPT-135 (to differentiate CH₃, CH₂, and CH groups), and IR spectroscopy (C-Br stretching vibrations at 500–600 cm⁻¹) is essential. Mass spectrometry (electron ionization) should confirm the molecular ion [M]⁺ and fragmentation patterns characteristic of brominated alkanes, such as sequential Br loss (e.g., [M−Br]⁺ peaks) . For unambiguous structural confirmation, cross-validate spectral data with computational predictions (e.g., Gaussian DFT calculations for NMR chemical shifts) .

Q. How can chromatographic methods assess the purity of this compound?

- Answer : Use gas chromatography-mass spectrometry (GC-MS) with a non-polar stationary phase (e.g., DB-5MS) and temperature programming (50°C to 250°C at 10°C/min). Compare retention indices with authenticated standards. For polar impurities, employ HPLC with a C18 column and acetonitrile/water gradient elution, monitoring UV absorption at 210 nm (Br-specific chromophore). Quantify impurities via external calibration curves with ≤1% RSD .

Q. What crystallization strategies enhance single-crystal growth for X-ray diffraction analysis?

- Answer : Optimize slow vapor diffusion using a 1:3 mixture of dichloromethane/hexane at 4°C. Introduce microseeds to control nucleation density. For SHELXT refinement, collect high-resolution data (<1.0 Å) with a synchrotron source. Address disorder using PART and ISOR restraints in SHELXL. Validate hydrogen positions via Hirshfeld surface analysis .

Advanced Research Questions

Q. How do steric and electronic factors influence its reactivity in nucleophilic substitution (SN2) reactions?

- Answer : The bulky 2-methyl and bromomethyl groups create steric hindrance, disfavoring bimolecular mechanisms. Kinetic studies (e.g., using NaI/acetone) reveal pseudo-first-order rate constants <10⁻⁴ s⁻¹. DFT calculations (B3LYP/6-311+G(d,p)) show a 15–20 kcal/mol activation barrier for backside attack, while electrostatic potential maps indicate electrophilic character at the primary Br sites. Compare with analogous tert-butyl bromide (ΔΔG‡ ~8 kcal/mol) .

Q. What experimental design considerations are critical for studying its thermal decomposition kinetics?

- Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (heating rates: 2–20°C/min) to identify mass loss steps. Apply isoconversional methods (e.g., Friedman analysis) to calculate activation energy (Ea) variability. Complement with DSC to detect exothermic decomposition events. Validate kinetic models (e.g., n-th order vs. autocatalytic) via multivariate regression of time-temperature-transformation (TTT) diagrams .

Q. How can isotopic labeling elucidate its environmental degradation pathways?

- Answer : Synthesize ¹³C-labeled analogs via bromination of ¹³C-enriched 2-methylpropane-1,3-diol. Track degradation products using LC-HRMS with mass defect filtering (±0.02 Da). For abiotic pathways, measure ⁸¹Br/⁷⁹Br isotope ratios via ICP-MS . In microbial studies, use stable isotope probing (SIP) with ¹³C-DNA sequencing to identify degradative consortia .

Q. What computational approaches predict regioselectivity in its radical bromination reactions?

- Answer : Perform ab initio molecular dynamics (AIMD) simulations to model Br• attack trajectories. Calculate bond dissociation energies (BDEs) for C-H positions using CCSD(T)/CBS benchmarks. Solvent effects (e.g., CCl₄ polarity) are modeled via PCM . Validate predictions with EPR spin-trapping experiments using TEMPO .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.